REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:23])[CH2:4][CH:5]([NH:12][C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.NC(C1C=CC=CC=1)CC(O)=O>>[C:17]1([CH2:16][O:15][C:13]([NH:12][C@H:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:4][C:3]([O:2][CH3:1])=[O:23])=[O:14])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[C:17]1([CH2:16][O:15][C:13]([NH:12][C@@H:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:4][C:3]([O:2][CH3:1])=[O:23])=[O:14])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is separated by chiral HPLC [
|
Type
|
WASH
|
Details
|
(R,R)-Whelk-O 1 column, elution with 40% isopropyl alcohol in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:23])[CH2:4][CH:5]([NH:12][C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.NC(C1C=CC=CC=1)CC(O)=O>>[C:17]1([CH2:16][O:15][C:13]([NH:12][C@H:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:4][C:3]([O:2][CH3:1])=[O:23])=[O:14])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[C:17]1([CH2:16][O:15][C:13]([NH:12][C@@H:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:4][C:3]([O:2][CH3:1])=[O:23])=[O:14])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is separated by chiral HPLC [
|
Type
|
WASH
|
Details
|
(R,R)-Whelk-O 1 column, elution with 40% isopropyl alcohol in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |